molecular formula C20H17N7OS B11300645 2-ethyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-ethyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11300645
M. Wt: 403.5 g/mol
InChI Key: MBEVFIFGBCKFSR-UHFFFAOYSA-N
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Description

2-ethyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound It features a unique structure that combines multiple rings, including pyrazole, pyridine, and pyrimidine, with various substituents such as ethyl, methylsulfanyl, and phenyl groups

Preparation Methods

The synthesis of 2-ethyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Construction of the pyridine ring: This involves cyclization reactions using suitable precursors such as β-ketoesters or β-diketones.

    Assembly of the pyrimidine ring: This step typically involves the condensation of amidines or guanidines with β-dicarbonyl compounds.

    Introduction of the triazole ring: This can be done by reacting hydrazides with appropriate nitriles or carboxylic acids.

    Final assembly: The final compound is obtained by coupling the intermediate products through various condensation and cyclization reactions under controlled conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-ethyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the compound.

Scientific Research Applications

2-ethyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound’s unique electronic and structural properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Chemical Biology: It can be used as a probe to study various biological processes and interactions due to its ability to interact with specific molecular targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-ethyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity and affinity, modulating their activity and leading to the desired biological effects. The exact pathways and targets involved depend on the specific application and the nature of the compound’s interactions with the biological system.

Comparison with Similar Compounds

2-ethyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.

    Triazolopyrimidines: These compounds also contain the triazole and pyrimidine rings but may differ in the nature and position of other substituents.

    Phenylpyridines: These compounds have a simpler structure with only the phenyl and pyridine rings, lacking the additional complexity of the pyrazole and triazole rings.

The uniqueness of this compound lies in its combination of multiple heterocyclic rings and diverse substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H17N7OS

Molecular Weight

403.5 g/mol

IUPAC Name

4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C20H17N7OS/c1-3-14-16(12-7-5-4-6-8-12)17-21-11-13-15(27(17)25-14)9-10-26(18(13)28)19-22-20(29-2)24-23-19/h4-11H,3H2,1-2H3,(H,22,23,24)

InChI Key

MBEVFIFGBCKFSR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=NC(=NN5)SC

Origin of Product

United States

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